molecular formula C10H8N2O3 B1440845 Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate CAS No. 1124194-67-7

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Cat. No.: B1440845
CAS No.: 1124194-67-7
M. Wt: 204.18 g/mol
InChI Key: IBMIAKGHPSCWCZ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the biochemical pathways they are involved in . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound may degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses may result in significant changes in gene expression, enzyme activity, and cellular metabolism . Additionally, high doses of this compound may cause toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites within the cell. Additionally, it may interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments or tissues . For example, it may be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate pyridine derivatives followed by cyclization and esterification steps. One common method includes the reaction of 2-aminopyridine with diethyl oxalate to form an intermediate, which undergoes cyclization to yield the naphthyridine core. The final step involves esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with similar structural features but different functional groups.

    1,8-Naphthyridine: Contains the naphthyridine core but with nitrogen atoms in different positions.

Uniqueness: Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIAKGHPSCWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676354
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124194-67-7
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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